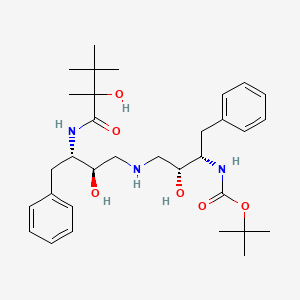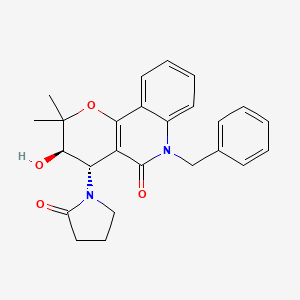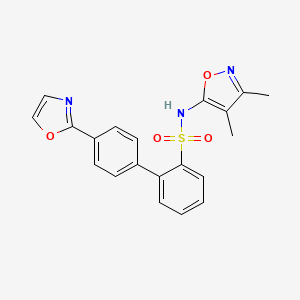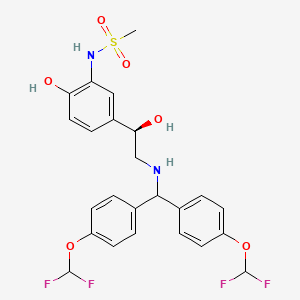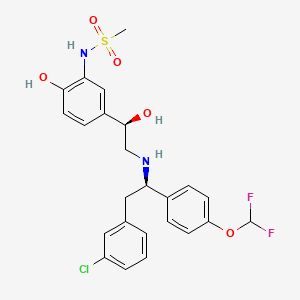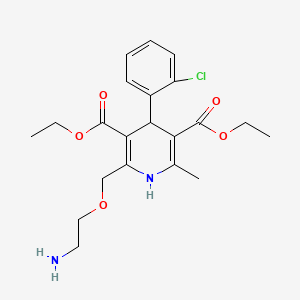
アムロジピンジエチルエステル
概要
説明
The compound “diethyl 2-((2-aMinoethoxy)Methyl)-4-(2-chlorophenyl)-6-Methyl-1,4-dihydropyridine-3,5-dicarboxylate” is also known as Amlodipine besylate . It has the empirical formula C20H25ClN2O5 · C6H5SO3H and a molecular weight of 567.05 .
Molecular Structure Analysis
The molecular structure of this compound is derived from its empirical formula, C20H25ClN2O5 · C6H5SO3H . It includes a dihydropyridine ring, which is a common structure in many pharmaceutical compounds.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the retrieved data . Typically, these would include properties like melting point, boiling point, solubility in various solvents, and stability under different conditions.科学的研究の応用
蛍光顕微鏡
アムロジピンは水溶液中で弱い蛍光を示します。 しかし、細胞環境における発光増強により、生細胞中のアムロジピンの直接可視化が可能になります . この特性により、共焦点タイムラプスイメージングと薬物摂取モニタリングが可能になります .
抗SARS-CoV-2活性
最近のデータでは、アムロジピンは強力な抗SARS-CoV-2活性を持っていることが示されています . これは、アムロジピンがCOVID-19の治療に潜在的に使用できることを示唆しています。
うっ血性心不全の管理
アムロジピンと類似した高親油性ジヒドロピリジンであるレルカニジピンは、うっ血性心不全の管理において、有望な可能性を示しています . その類似性から、アムロジピンも同様の用途に使用できる可能性があります。
虚血性心疾患
レルカニジピンは、虚血性心疾患の治療に潜在的な可能性を示しています . レルカニジピンとアムロジピンの構造的および機能的な類似性を考えると、アムロジピンは同様の用途に使用できる可能性があります。
薬物動態
アムロジピンは、約36時間の半減期、血管心臓効果比の比較的高い値、体液貯留の可能性の低い値、血管作用の発現が遅い、および第一世代と第二世代のジヒドロピリジンに比べて血管系副作用のリスクが比較的低いことを特徴としています . これらの特性により、アムロジピンはカルシウムチャネルブロッカーの中で好ましい選択肢となっています。
Safety and Hazards
作用機序
Target of Action
Amlodipine Diethyl Ester, also known as Amlodipine, primarily targets the calcium channels in the body . These channels are crucial for the regulation of calcium ion influx into vascular smooth muscle and myocardial cells . By acting on these targets, Amlodipine plays a significant role in managing conditions like hypertension and angina .
Mode of Action
Amlodipine inhibits the calcium ion from entering the “slow channels” or select voltage-sensitive areas of vascular smooth muscle and myocardium during depolarization . This action leads to a relaxation of coronary vascular smooth muscle and coronary vasodilation . The compound also increases myocardial oxygen delivery in patients with vasospastic angina . Furthermore, Amlodipine has a dilating effect on peripheral arterioles, reducing the total peripheral resistance (afterload) against which the cardiac muscle functions .
Biochemical Pathways
The primary biochemical pathway affected by Amlodipine involves the regulation of calcium influx into vascular smooth muscle cells and myocardial cells . By inhibiting this influx, Amlodipine causes a decrease in peripheral vascular resistance, leading to a reduction in blood pressure .
Pharmacokinetics
Amlodipine exhibits distinctive pharmacokinetic characteristics. Following oral administration, its bioavailability is around 60 to 65%, and plasma concentrations rise gradually to peak 6 to 8 hours after administration . The compound is extensively metabolized in the liver, with a terminal elimination half-life of 30 to 50 hours . The volume of distribution is large (21 L/kg), and there is a high degree of protein binding (93%) .
Result of Action
The primary result of Amlodipine’s action is a decrease in blood pressure and an increase in myocardial oxygen delivery . This is achieved through the relaxation of coronary vascular smooth muscle, coronary vasodilation, and a reduction in peripheral vascular resistance . These effects make Amlodipine effective in the treatment of hypertension and angina .
Action Environment
The action of Amlodipine can be influenced by various environmental factors. For instance, the formulation parameters and physiological environment can affect the release kinetics of Amlodipine when it is encapsulated in biodegradable polymers . Additionally, the presence of certain impurities can potentially impact the efficacy and stability of Amlodipine .
生化学分析
Biochemical Properties
Amlodipine Diethyl Ester interacts with various enzymes and proteins in the body. It is extensively metabolized in the liver, primarily via dehydrogenation of its dihydropyridine moiety to a pyridine derivative (M9), followed by further oxidation . This process involves the cytochrome P450 enzyme CYP3A4 . The compound’s interaction with these enzymes is crucial for its biochemical activity .
Cellular Effects
Amlodipine Diethyl Ester has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, Amlodipine, the parent compound, has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .
Molecular Mechanism
The molecular mechanism of Amlodipine Diethyl Ester involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, Amlodipine Diethyl Ester acts by inhibiting the trans-membrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to peripheral arterial vasodilation .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Amlodipine Diethyl Ester shows changes in its effects. It has a high bioavailability, ranging from 60% to 80%, and undergoes hepatic metabolism. It is slowly cleared with a terminal elimination half-life of 40 to 50 hours . This indicates the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Amlodipine Diethyl Ester vary with different dosages in animal models
Metabolic Pathways
Amlodipine Diethyl Ester is involved in metabolic pathways that involve enzymes or cofactors. It is extensively metabolized in the liver, primarily via dehydrogenation of its dihydropyridine moiety to a pyridine derivative (M9), followed by further oxidation . This process involves the cytochrome P450 enzyme CYP3A4 .
特性
IUPAC Name |
diethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O5/c1-4-28-20(25)17-13(3)24-16(12-27-11-10-23)19(21(26)29-5-2)18(17)14-8-6-7-9-15(14)22/h6-9,18,24H,4-5,10-12,23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGLOZPVAWMSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)COCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140171-65-9 | |
| Record name | Amlodipine besilate impurity E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140171659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL 2-((2-AMINOETHOXY)METHYL)-4-(2-CHLOROPHENYL)-6-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T71NAR24SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


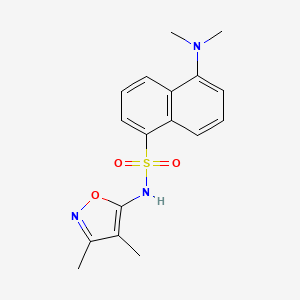

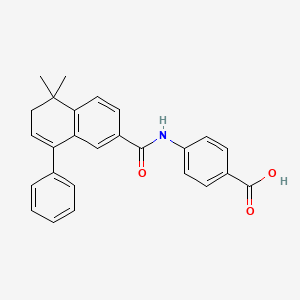
![[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid](/img/structure/B1667168.png)
